benzaldehyde dibenzyl acetal
Description
Historical Context and Evolution of Research on Benzaldehyde (B42025) Dibenzyl Acetal (B89532)
The history of benzaldehyde dibenzyl acetal is intrinsically linked to the chemistry of its parent compounds, benzaldehyde and benzyl (B1604629) alcohol. Benzaldehyde, one of the simplest aromatic aldehydes, was first isolated in 1803 and synthesized in 1832. wikipedia.org The development of acetal chemistry as a synthetic tool gained momentum in the early 20th century, particularly within carbohydrate research. numberanalytics.com
This compound itself was identified as a chemical entity in studies concerning the stability of benzyl alcohol. nih.govresearchgate.net Research has shown that benzyl alcohol can slowly oxidize in the presence of air to form benzaldehyde. researchgate.netmdpi.comresearchgate.net This benzaldehyde can then react with the remaining excess benzyl alcohol under certain conditions to reversibly form this compound. veeprho.comnih.govresearchgate.net Consequently, the compound is often found as an impurity in commercial benzyl alcohol that has been exposed to the atmosphere. nih.gov
Early research on the compound focused on its synthesis, characterization, and its role as an impurity in pharmaceutical formulations containing benzyl alcohol. nih.gov Subsequent studies have explored its chemical behavior, such as its reduction using cobalt carbonyl catalysts, which cleaves the acetal to yield a benzyl ether and an alcohol. cdnsciencepub.com The formation of benzylidene acetals, the class of compounds to which this compound belongs, from benzaldehyde and various diols has also been a long-standing area of investigation, especially in protecting diol groups in sugars. wikipedia.org
Current Research Frontiers and Prospective Directions for this compound
Current research involving this compound and related structures is progressing on several fronts, reflecting broader trends in organic chemistry towards efficiency, sustainability, and the creation of novel functional materials.
Advanced Synthesis and Catalysis: A significant area of research is the development of more efficient and environmentally benign methods for acetal synthesis. This includes the use of novel catalysts such as solid acids (e.g., Dowex 50WX8), sulfonated graphene, and various metal salts to promote the reaction under milder conditions, often at room temperature. researchgate.netmdpi.com These methods aim to improve yields and simplify purification processes compared to traditional acid catalysis. mdpi.com
Role in Synthesis and Materials Science: this compound continues to be utilized as a reagent and intermediate in organic synthesis. chemicalbook.com For example, it can be used in the synthesis of O-benzyl protected aldol (B89426) products. chemicalbook.com Beyond this specific compound, the chemistry of benzylidene acetals is crucial in carbohydrate chemistry for the protection of hydroxyl groups, enabling the synthesis of complex glycoconjugates and oligosaccharides. numberanalytics.comnumberanalytics.com There is growing interest in using acetal chemistry to create degradable and recyclable polymers. researchgate.net Research into polyacetals, which can be broken down under specific conditions, is a promising direction for developing more sustainable materials. researchgate.netacs.org
Pharmaceutical and Analytical Relevance: The formation of this compound as a degradation product in benzyl alcohol-preserved pharmaceutical solutions remains a topic of analytical interest. nih.govresearchgate.net Understanding its formation kinetics and its potential to react with other alcohols (transacetalization) is important for ensuring the stability and quality of medicinal products. nih.gov
Future directions will likely focus on expanding the utility of acetals in dynamic covalent chemistry and materials science. The development of new acetal-based polymers with tunable properties and the application of ketene (B1206846) N,O-acetals in complex syntheses represent active frontiers. acs.orgthieme-connect.com As the demand for sustainable chemical processes grows, research into catalytic systems for acetal formation and cleavage that minimize waste and energy consumption will continue to be a priority. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(phenylmethoxy)methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWUFFDJWAAUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483515 | |
| Record name | Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5784-65-6 | |
| Record name | Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for Benzaldehyde Dibenzyl Acetal and Analogous Acetal Compounds
Conventional Synthetic Routes to Acetals
Conventional methods for acetal (B89532) formation typically involve the reaction of an aldehyde or ketone with an alcohol. The equilibrium nature of this reaction often necessitates the removal of water to drive the reaction towards the product. nih.govgoogle.com
Acid-Catalyzed Condensation of Aldehydes and Alcohols
The most common approach to acetal synthesis is the acid-catalyzed condensation of an aldehyde with an alcohol. masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. nih.govacs.org
Historically, acetalization reactions are performed by treating aldehydes or ketones with an alcohol in the presence of strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or strong organic acids such as p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid. nih.govscirp.orgacs.orgrsc.org These catalysts are effective but can be corrosive and may not be compatible with molecules containing acid-sensitive functional groups. nih.govacs.orggoogle.com For instance, the preparation of benzaldehyde (B42025) dimethyl acetal can be achieved by heating benzaldehyde and methanol (B129727) with a catalytic amount of hydrochloric acid. google.com Research has shown that even trace amounts (as low as 0.1 mol %) of conventional acids can smoothly catalyze the acetalization of various aldehydes with alcohols at ambient temperatures, often without the need to remove water. nih.govacs.org However, increasing the acid loading excessively can be detrimental, as it may lead to the protonation of the alcohol, reducing its nucleophilicity, and potentially causing the hydrolysis of the acetal product back to the starting materials. nih.govacs.org
A study on the acetalization of trans-cinnamaldehyde with methanol demonstrated the effectiveness of low loadings of various strong acids.
| Catalyst | Catalyst Loading (mol %) | Conversion (%) | Time (min) |
| Hydrochloric Acid | 0.1 | >99 | 20 |
| Sulfuric Acid | 0.1 | >99 | 20 |
| Nitric Acid | 0.1 | >99 | 20 |
| Trifluoroacetic Acid | 0.1 | >99 | 20 |
| Trifluoromethanesulfonic Acid | 0.1 | >99 | 20 |
| Table adapted from data on the acetalization of trans-cinnamaldehyde with methanol. nih.gov |
To overcome the drawbacks of homogeneous mineral and organic acids, such as corrosion and difficulties in catalyst separation, solid acid catalysts have been developed. scirp.orgnih.gov These heterogeneous catalysts are generally easier to handle, recover, and reuse. scirp.orgresearchgate.net
Dowex 50WX8, a sulfonated polystyrene resin, has been effectively used as a solid acid catalyst for the synthesis of benzylidene acetals at room temperature. researchgate.netresearchgate.netdntb.gov.ua A metal-free method using Dowex 50WX8 as the catalyst and trichloroacetonitrile (B146778) as a water scavenger allows for the efficient reaction of various aryl and α,β-unsaturated aldehydes with 1,2- and 1,3-diols. researchgate.netdntb.gov.ua This method is notable for its mild conditions, which are compatible with labile functional groups such as N-Boc, N-Cbz, and silyl (B83357) ethers. researchgate.netdntb.gov.ua Other solid acid catalysts employed in acetal synthesis include montmorillonite (B579905) clay, zeolites, and silica-alumina cracking catalysts. researchgate.netresearchgate.netymerdigital.com For example, commercial silica-alumina cracking catalysts and certain types of molecular sieves (Y-type) have been used to catalyze acetal formation, with a separate molecular sieve (type A) used concurrently to adsorb the water produced and shift the equilibrium. researchgate.net
A study reported the synthesis of various optically active acetals from substituted benzaldehydes and diols using Dowex 50WX8, achieving high yields at room temperature. lookchem.com
| Aldehyde | Diol | Yield (%) |
| Benzaldehyde | (2R,3R)-(-)-Diethyl tartrate | 92 |
| 4-Nitrobenzaldehyde | (2R,3R)-(-)-Diethyl tartrate | 94 |
| 4-Chlorobenzaldehyde | (2R,3R)-(-)-Diethyl tartrate | 90 |
| Benzaldehyde | (S)-(+)-1,2-Propanediol | 85 |
| Selected data from a study on Dowex 50WX8 catalyzed synthesis of optically active acetals. lookchem.com |
Lewis acids are another important class of catalysts for acetalization, functioning by coordinating to the carbonyl oxygen to activate the substrate towards nucleophilic attack. wikipedia.org A wide range of Lewis acids, including metal triflates and tetrafluoroborates, have been found to be effective.
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has been utilized as an efficient catalyst for various organic transformations, including the thioacetalization of aldehydes and ketones. thieme-connect.com While this specific study focused on thioacetals, it highlights the catalytic potential of Cu(OTf)₂ in activating carbonyl groups. thieme-connect.com Cu(OTf)₂ is also effective in catalyzing multicomponent reactions to produce α-alkoxy-N-alkyltriazoles from aldehydes, alcohols, TMSN₃, and alkynes, demonstrating its ability to facilitate reactions involving aldehyde and alcohol coupling under mild conditions. nih.gov
Lithium tetrafluoroborate (B81430) (LiBF₄) has emerged as a mild and efficient Lewis acid catalyst for the synthesis of acetals from aldehydes and ketones. lookchem.comthieme-connect.com This method is compatible with acid-sensitive substrates. lookchem.comthieme-connect.com The reaction of aldehydes and ketones with a trialkyl orthoformate and the corresponding alcohol in the presence of a catalytic amount of LiBF₄ proceeds in good to excellent yields. lookchem.com This methodology proved effective even for the challenging acetalization of hydroxybenzaldehydes, which typically give low yields under standard protic acid conditions. lookchem.com Other Lewis acids such as zirconium tetrachloride (ZrCl₄) and aluminum bromide (AlBr₃) have also been shown to be highly efficient and chemoselective catalysts for acetalization. organic-chemistry.orgucla.edu
| Carbonyl Compound | Catalyst Loading (mol %) | Time (h) | Yield (%) |
| Benzaldehyde | 3 | 0.2 | 98 |
| p-Hydroxybenzaldehyde | 5 | 0.5 | 99 |
| Cyclohexanone | 5 | 3 | 96 |
| Benzophenone | 10 | 19 | 71 |
| Data from the dimethyl acetalization of various carbonyl compounds using LiBF₄. lookchem.com |
Non-Acidic Acetalization Protocols
To accommodate substrates with acid-sensitive functional groups, several non-acidic methods for acetalization have been developed. chemistryviews.orgnii.ac.jp These alternative approaches bypass the need for traditional Brønsted or Lewis acid catalysts.
One such method involves the use of palladium(II) bromide (PdBr₂) as a catalyst with diazophenanthrenequinone. chemistryviews.orgnii.ac.jp This reaction proceeds under non-acidic conditions, where a metal carbene is formed, which then reacts with the carbonyl compound to form a 9,10-phenanthrenedioxy acetal. chemistryviews.orgnii.ac.jp These resulting acetals are stable under mildly acidic conditions. chemistryviews.org
Another green and mild approach is the use of photo-organocatalysis. rsc.orgrsc.org In this method, a photocatalyst, such as thioxanthenone or Eosin Y, absorbs light from household lamps and activates aldehydes, allowing them to react with alcohols to form acetals in high yields. rsc.orgrsc.org This protocol avoids the use of metal complexes and stoichiometric acids. rsc.org
Formation as a Product of Alcohol Oxidation and Aldehyde-Alcohol Reaction
Benzaldehyde dibenzyl acetal can form under aerobic conditions from benzyl (B1604629) alcohol. nih.gov This process involves the oxidation of benzyl alcohol to its corresponding aldehyde, benzaldehyde. nih.gov The newly formed benzaldehyde then reacts with remaining benzyl alcohol molecules to produce this compound. nih.govresearchgate.net This reaction highlights that the acetal can be an impurity that forms in benzyl alcohol upon exposure to the atmosphere. nih.gov
Furthermore, direct catalytic methods have been developed to synthesize acetals from alcohols in a one-step process, bypassing the isolation of the intermediate aldehyde. nih.govresearchgate.net This is attractive because aldehydes can be unstable and prone to side reactions. nih.gov For example, tandem catalysts containing ruthenium nanoparticles within a metal-organic framework (Ru@MOF) can perform the aerobic oxidation of alcohols and subsequent acetalization. researchgate.net The Lewis acidic sites in the MOF work in concert with the ruthenium active sites to rapidly convert the in situ-generated aldehyde into an acetal, which suppresses over-oxidation to the carboxylic acid. researchgate.net Similarly, certain polyoxometalate catalysts have shown a bifunctional redox and superacidic behavior, allowing for the selective direct oxidation of alcohols like 1-butanol (B46404) to the corresponding acetal using hydrogen peroxide. nih.gov
Advanced and Sustainable Acetalization Strategies
The synthesis of acetals, a fundamental transformation in organic chemistry for the protection of carbonyl groups, has traditionally relied on methods that often involve strong acids and environmentally persistent solvents. rsc.orgmdpi.com Modern synthetic chemistry is increasingly focused on developing advanced and sustainable strategies that minimize waste, reduce energy consumption, and utilize greener reagents and reaction media. epa.govresearchgate.net These innovative approaches include photocatalytic methodologies that harness light energy and the application of novel green solvent systems.
Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient pathways to a variety of chemical transformations, including acetalization. epa.govresearchgate.net By utilizing light as an energy source, these methods can often proceed under neutral conditions, at room temperature, and with low catalyst loadings, aligning with the principles of green chemistry. rsc.orgepa.gov
Recent research has focused on the use of metal-free organic molecules as photocatalysts for acetal formation, bypassing the need for transition-metal complexes. rsc.org These photo-organocatalytic protocols offer a greener alternative to traditional acid catalysis. rsc.org
Thioxanthenone: A mild and green photo-organocatalytic protocol for the acetalization of aldehydes has been developed using thioxanthenone as the photocatalyst. rsc.orgrsc.org This method employs inexpensive household lamps as the light source and successfully converts a variety of aromatic and aliphatic aldehydes into their corresponding acyclic and cyclic acetals in high yields. rsc.orgrsc.org The reaction mechanism is proposed to involve the formation of an electron-donor-acceptor (EDA) complex between the aldehyde and the photo-organocatalyst. rsc.org Upon irradiation, the aldehyde is activated, making it more susceptible to nucleophilic attack by the alcohol to form the acetal. rsc.org A key advantage of this method is its selectivity for aldehydes over ketones. rsc.org
Eosin Y: Eosin Y, a well-known organic dye, has been effectively used as a photocatalyst for the acetalization of a broad range of aldehydes under visible light irradiation. organic-chemistry.orgacs.orgnih.gov This photochemical method proceeds under neutral conditions and provides good to excellent yields for aromatic, heteroaromatic, and aliphatic aldehydes. organic-chemistry.orgacs.orgnih.gov The protocol is notable for its chemoselectivity, as ketones remain unreacted. acs.orgnih.gov It is also successful for challenging substrates, including acid-sensitive and sterically hindered aldehydes. organic-chemistry.orgacs.org Mechanistic studies suggest that Eosin Y functions as a photoacid in alcoholic solutions, facilitating the activation of the aldehyde and subsequent acetalization. organic-chemistry.org However, it has been noted that the intrinsic acidity of Eosin Y, potentially enhanced by heat from the light source, could contribute to the catalysis, a factor that requires careful consideration in mechanistic evaluations. rsc.org
Acid Red 52: Another effective photo-organocatalyst is Acid Red 52, which has been used for the efficient acetalization of aldehydes with alcohols under yellow light irradiation. epa.govresearchgate.net This method provides a wide array of acyclic and cyclic acetals in yields ranging from 75% to 93%. epa.govresearchgate.net The key advantages of this system include operation at room temperature, the use of alcohols as both solvents and coupling agents, low catalyst loading, and short reaction times. epa.gov Like other photocatalytic methods, it represents a greener alternative to traditional protocols that often require harsh conditions and tedious workups. epa.govresearchgate.net
Table 1: Comparison of Photo-Organocatalysts in Acetalization Reactions
| Photocatalyst | Light Source | Substrate Scope | Key Advantages | Reported Yields |
| Thioxanthenone | Household Lamps rsc.org | Aromatic & Aliphatic Aldehydes rsc.orgrsc.org | Inexpensive, selective for aldehydes, metal-free. rsc.org | High rsc.org |
| Eosin Y | Visible/Green LEDs organic-chemistry.orgorganic-chemistry.org | Aromatic, Heteroaromatic, & Aliphatic Aldehydes organic-chemistry.orgacs.org | Neutral conditions, chemoselective, tolerates sensitive substrates. organic-chemistry.orgacs.org | Good to Excellent organic-chemistry.orgnih.gov |
| Acid Red 52 | Yellow Light LEDs epa.govresearchgate.net | Various Aldehydes epa.govresearchgate.net | Room temperature, low catalyst loading, short reaction times. epa.gov | 75-93% epa.govresearchgate.net |
The use of visible light is a cornerstone of green photocatalysis, as it employs a mild, abundant, and sustainable energy source. organic-chemistry.org Visible-light-induced acetalization of aldehydes with alcohols represents a significant advancement over traditional methods that often require corrosive acids or harsh conditions. organic-chemistry.org
These reactions are typically characterized by their operational simplicity and broad applicability. acs.org For instance, the Eosin Y-catalyzed system uses low-energy visible light to protect a wide range of aldehydes under neutral conditions. organic-chemistry.orgacs.org The process is highly chemoselective, leaving ketone functionalities intact, which is a significant advantage in the synthesis of complex molecules. acs.orgnih.gov The reaction tolerates various functional groups and can be applied to sterically hindered and acid-sensitive aldehydes, which are often problematic substrates in conventional acid-catalyzed reactions. organic-chemistry.org
The general mechanism in many of these systems involves the photocatalyst absorbing visible light and becoming excited. organic-chemistry.org This excited state can then interact with the aldehyde, often by acting as a photoacid, to activate the carbonyl group for nucleophilic attack by an alcohol. organic-chemistry.org This approach avoids the use of stoichiometric amounts of strong acids, minimizing waste and simplifying product purification. rsc.org The development of these methods highlights the potential of visible-light photocatalysis to drive important chemical transformations in a more sustainable and efficient manner. organic-chemistry.org
Solvent selection is a critical component of green chemistry. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. nih.gov The development and implementation of green solvents in acetalization reactions offer a pathway to more sustainable synthetic processes. mdpi.comsemanticscholar.org
Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents. mdpi.comresearchgate.net DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBA), which form a eutectic with a melting point much lower than the individual components. mdpi.comnih.gov They are often biodegradable, non-toxic, and inexpensive. researchgate.net
In the context of acetalization, acidic DESs can function as both the solvent and the catalyst. semanticscholar.org For the synthesis of acetals from benzaldehyde, DESs prepared from choline (B1196258) chloride (the HBA) and an acidic HBD like malonic acid, oxalic acid, or lactic acid have proven effective. semanticscholar.org One study investigated the reaction of benzaldehyde and neopentyl glycol, finding that acidic natural deep eutectic solvents (NADESs) were particularly effective. semanticscholar.org The results indicated that the DES likely aids in capturing the water produced during the reaction, which helps to drive the equilibrium towards the acetal product. semanticscholar.org
Another example involves the use of a DES formed from 2-methyl imidazole (B134444) and p-toluenesulfonic acid to facilitate the synthesis of a metal-organic framework (UiO-66) catalyst, which was then used effectively for the acetalization of benzaldehyde and methanol. mdpi.comscispace.comnih.gov DESs based on choline chloride and glycerol (B35011) have also been explored, demonstrating their versatility. nih.govmdpi.comrsc.org The properties of DESs, such as viscosity and pH, can be tuned by altering the molar ratio of their components, allowing for optimization for specific applications. nih.gov
Table 2: Examples of Deep Eutectic Solvent Systems for Acetalization
| HBA | HBD | Molar Ratio | Application | Reference |
| Choline Chloride | Malonic Acid | N/A | Acetalization of benzaldehyde | semanticscholar.org |
| Choline Chloride | Lactic Acid | 1:2 - 1:10 | General solvent properties studied | nih.gov |
| Choline Chloride | Glycerol | 1:2 | General solvent properties studied | nih.govrsc.org |
| 2-Methyl Imidazole | p-Toluenesulfonic Acid | N/A | Synthesis of catalyst for benzaldehyde acetalization | mdpi.comscispace.com |
While traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are widely used, concerns about their safety (peroxide formation, flammability) and environmental impact have driven the search for greener alternatives. nih.govnih.gov Solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been identified as more sustainable options. mdpi.comresearchgate.netacs.org
CPME is a hydrophobic ether with a high boiling point (106 °C), low peroxide formation tendency, and relative stability under both acidic and basic conditions. wikipedia.org It forms a positive azeotrope with water, which is highly advantageous for acetalization reactions as it allows for the continuous removal of water via a Dean-Stark apparatus, thereby driving the reaction to completion. mdpi.comwikipedia.org CPME has been successfully employed as a solvent for the acetalization of various aldehydes and ketones using heterogeneous acidic catalysts like ammonium (B1175870) salts. mdpi.comresearchgate.net This system provides an efficient and more environmentally friendly alternative to using aromatic solvents like toluene (B28343) with conventional acid catalysts. mdpi.com
Similarly, 2-MeTHF, which can be derived from renewable resources, is another green ethereal solvent used in sustainable synthesis. mdpi.com Both CPME and 2-MeTHF are characterized by low toxicity and are considered versatile green alternatives to less desirable ethereal solvents. mdpi.comresearchgate.net The use of these solvents, particularly in combination with recyclable heterogeneous catalysts, significantly improves the sustainability profile of acetal synthesis. mdpi.comresearchgate.net
Heterogeneous Catalysis for Acetal Formation
Heterogeneous catalysts are favored in modern chemical synthesis due to their low corrosiveness, minimal generation of waste, and ease of recovery and reuse compared to traditional liquid homogeneous catalysts. mdpi.com Their application in acetalization reactions addresses many of the drawbacks associated with mineral acids like HCl and H₂SO₄. researchgate.net
A novel approach in heterogeneous catalysis involves the design of surfactant-embedded sulfonated carbon catalysts. rsc.org These catalysts are engineered to have controlled surface hydrophobicity and acidity, which are key factors in acetalization reactions. researchgate.netrsc.org
The enhanced surface hydrophobicity, confirmed by thermogravimetric analysis (TGA) showing reduced water mass loss, plays a crucial role. rsc.org This combination of high acidic site density and hydrophobicity has been shown to achieve high conversion and selectivity in acetalization reactions under ambient conditions, such as approximately 90% glycerol conversion and 98% solketal (B138546) selectivity. rsc.org The catalyst's activity can diminish upon reuse if the surfactant is lost during washing, highlighting the importance of the surfactant in maintaining surface hydrophobicity. rsc.org
Vanadium-substituted cesium phosphomolybdate salts, with the general formula Cs₃₊ₙPMo₁₂₋ₙVₙO₄₀, have been synthesized and evaluated as highly effective catalysts for the acetalization of benzaldehyde with various alcohols. mdpi.comresearchgate.net These solid acid catalysts are notable for their strong Brønsted acidity. mdpi.com
Among a series of these salts (where n = 0, 1, 2, and 3), the monosubstituted variant, Cs₄PMo₁₁V₁O₄₀, has demonstrated the highest activity and selectivity. mdpi.commdpi.com This superior performance is attributed to its greater strength of acidity and higher surface area compared to the other salts in the series. mdpi.comresearchgate.net The primary Keggin anion structure of the catalyst remains intact after vanadium substitution, as confirmed by Raman, infrared, and XRD analyses. mdpi.com However, the substitution does impact the secondary structure and surface properties. mdpi.com
In the acetalization of benzaldehyde with methanol, Cs₄PMo₁₁V₁O₄₀ achieved nearly complete conversion of benzaldehyde with 95% selectivity to the corresponding acetal. mdpi.com The catalyst's efficiency is directly linked to its acidity, which follows the trend Cs₃PMo₁₂O₄₀ > Cs₄PMo₁₁VO₄₀ > Cs₅PMo₁₀V₂O₄₀ > Cs₆PMo₉V₃O₄₀. mdpi.com
Table 1: Effect of Vanadium Substitution in Cesium Phosphomolybdate Catalysts on Benzaldehyde Acetalization
| Catalyst | Benzaldehyde Conversion (%) | Acetal Selectivity (%) |
| Cs₄PMo₁₁V₁O₄₀ | ~100% | 95% |
| Cs₅PMo₁₀V₂O₄₀ | ~60% | ~90% |
| Cs₆PMo₉V₃O₄₀ | 5% | 0% (Oligomers formed) |
| Cs₃PMo₁₂O₄₀ | ~20% | ~95% |
| Data sourced from studies on the acetalization of benzaldehyde with methyl alcohol. mdpi.com |
Magnetite (Fe₃O₄) nanoparticles serve as an excellent core for creating easily separable and reusable heterogeneous catalysts. researchgate.net These magnetic nanoparticles are typically coated with a protective layer, such as silica (B1680970) (SiO₂), before being functionalized with acidic groups. researchgate.netmdpi.com
One design involves grafting dual acidic sites, namely sulfonic acid (–SO₃H) and phosphotungstic acid (HPW), onto silica-coated magnetite nanoparticles (SCMNPs). researchgate.netresearcher.life This dual-acid catalyst proved highly efficient in the acetalization of benzaldehyde with ethylene (B1197577) glycol, achieving 97% conversion in a short reaction time. researchgate.netmdpi.com The presence of both acidic groups has a synergistic effect, as the same catalyst without HPW showed lower conversion rates. researchgate.net These catalysts are well-characterized by methods including vibrating sample magnetometry (VSM), which confirms their magnetic properties, and transmission electron microscopy (TEM). researchgate.netmdpi.com
Another variant uses tungstophosphoric acid (H₃PW₁₂O₄₀) supported on silica-coated magnetite (Fe₃O₄@SiO₂@HPW). mdpi.com This ferromagnetic catalyst was effective in the condensation of benzaldehyde with glycerol, demonstrating the versatility of the magnetite-based platform. mdpi.com The concentration of Brønsted and Lewis acid sites on such catalysts can be substantial, contributing to their high activity. mdpi.com The key advantage of these magnetic catalysts is their straightforward recovery using an external magnetic field, allowing for multiple reuse cycles without a significant loss of activity. researchgate.net
Table 2: Performance of Magnetite-Based Catalysts in Acetalization
| Catalyst | Aldehyde | Alcohol | Conversion (%) | Time (h) |
| Sulfonic-phosphotungstic dual-acid on SCMNPs | Benzaldehyde | Ethylene Glycol | 97% | 2 |
| p-Sulfonic acid calix mdpi.comarene on Fe₃O₄ | Various Aldehydes | Glycerol | ~80% | Not specified |
| Data sourced from studies on functionalized magnetite nanoparticles. mdpi.comscielo.br |
Mechanistic Studies of Acetal Formation
Understanding the reaction mechanism is crucial for optimizing reaction conditions and catalyst design. Acetal formation is an acid-catalyzed, multi-step equilibrium process.
The generally accepted mechanism for acid-catalyzed acetal formation proceeds through a series of reversible steps. libretexts.org
Protonation of the Carbonyl: The process initiates with the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com
Hemiacetal Formation: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation of the resulting intermediate yields a hemiacetal. libretexts.orgcdnsciencepub.com This step is generally considered to be in equilibrium. lookchem.com
Formation of an Oxocarbenium Ion: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, forming a good leaving group (water). libretexts.org The departure of the water molecule results in the formation of a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. nih.gov
Final Acetal Formation: A second molecule of alcohol attacks the oxocarbenium ion. Deprotonation of this final intermediate regenerates the acid catalyst and yields the acetal product. libretexts.org
Tracer studies using oxygen-18 have confirmed that the reaction involves the fission of the aldehyde-carbon to oxygen bond, which is consistent with this pathway. cdnsciencepub.com The rate-determining step is typically considered to be the reaction of the second alcohol molecule with the protonated hemiacetal or the formation of the hemiacetal from the acetal's conjugate acid during hydrolysis. cdnsciencepub.com
Acetal formation is a reversible reaction that produces water as a byproduct. libretexts.orgorganic-chemistry.org According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants (aldehyde and alcohol), thereby reducing the yield of the acetal. lookchem.com To achieve high conversion, this water must be removed from the reaction medium. libretexts.orgorganic-chemistry.org
Several strategies are employed to remove water:
Chemical Scavengers: Reagents like trimethyl orthoformate or acetone (B3395972) dimethyl acetal are commonly used. lookchem.comorganic-chemistry.orgatamanchemicals.com They react quantitatively with the water produced, effectively shifting the equilibrium towards the acetal product. lookchem.comatamanchemicals.com Other scavengers include trichloroacetonitrile (Cl₃CCN) and organosilicon compounds like chlorotrimethylsilane. lookchem.comafinitica.com
Physical Scavengers (Molecular Sieves): Molecular sieves, a type of zeolite, are porous materials that can adsorb water. researchgate.net They are effective at driving acetalization reactions to completion. researchgate.net However, their efficiency is temperature-dependent. Studies have shown that the water-adsorbing capacity of molecular sieves is highest at room temperature and decreases significantly at elevated temperatures. researchgate.netresearchgate.net This can lead to lower-than-expected conversions when reactions are heated in the presence of molecular sieves, as the equilibrium shifts back towards the reactants. researchgate.net
Therefore, the choice of water scavenger and the reaction temperature must be carefully considered to maximize the efficiency of acetal synthesis. researchgate.net
Iii. Chemical Transformations and Reactivity of Benzaldehyde Dibenzyl Acetal
Thermal Decomposition and Rearrangement Pathways
Information regarding the specific thermal decomposition pathways of benzaldehyde (B42025) dibenzyl acetal (B89532), including the identification of degradation products such as toluene (B28343), benzaldehyde, benzyl (B1604629) alcohol, bibenzyl, stilbene, and benzylphenylcarbinol, and the associated free radical mechanisms, could not be verified from the available scientific literature. Authoritative sources detailing the influence of radical scavengers and aromatic solvents on the thermolysis of this specific acetal were also not found.
Reductive Cleavage Reactions
The reductive cleavage of aromatic acetals, including benzaldehyde dibenzyl acetal, can be effectively carried out using a dicobalt octacarbonyl catalyst under synthesis gas (a mixture of hydrogen and carbon monoxide). This process yields valuable chemical intermediates.
When this compound is heated in the presence of a dicobalt octacarbonyl (Co₂(CO)₈) catalyst under synthesis gas, it undergoes reductive cleavage. cdnsciencepub.com This reaction is characteristic of aromatic acetals, which, unlike their aliphatic counterparts, produce good yields of cleavage products without hydroformylation. cdnsciencepub.comcdnsciencepub.com The active species in these catalytic reductions is believed to be hydridocobalt tetracarbonyl (HCo(CO)₄), a strong acid known to form when cobalt carbonyls are heated under synthesis gas. cdnsciencepub.comcdnsciencepub.com The reaction mechanism likely involves a carbonium ion intermediate. cdnsciencepub.comcdnsciencepub.com
The reductive cleavage of simple acetals of benzaldehyde, such as the dibenzyl acetal, generally results in good yields of a benzyl ether and an alcohol. cdnsciencepub.com In the case of this compound, the primary products are benzyl ether and benzyl alcohol. cdnsciencepub.com The formation of dibenzyl ether during the reduction of benzaldehyde with cobalt carbonyl catalysts can be explained by the reductive cleavage of hemiacetal or acetal intermediates. cdnsciencepub.comcdnsciencepub.com
The table below summarizes the products obtained from the reductive cleavage of this compound with a cobalt carbonyl catalyst under synthesis gas.
Reductive Cleavage of this compound
| Starting Material | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| This compound | Co₂(CO)₈ | Synthesis Gas (2H₂:1CO), 150°C, 2500 psig | Benzyl Ether | 80 |
Mechanistic Proposals Involving Carbonium Ion Intermediates
The reactivity of this compound, particularly in cleavage reactions, is fundamentally governed by the formation of a key intermediate: a resonance-stabilized carbonium ion, also known as an oxocarbonium ion. This intermediate is central to understanding both hydrolytic and reductive cleavage pathways.
In acid-catalyzed hydrolysis, the mechanism initiates with the protonation of one of the benzyl oxygen atoms, converting the benzyloxy group into a good leaving group (benzyl alcohol). The departure of this group is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a planar, resonance-stabilized oxocarbonium ion. The formation of this intermediate is widely considered to be the rate-determining step of the reaction. nih.gov The stability of this cation is paramount; it is stabilized by the delocalization of the positive charge between the carbon and the oxygen atom, as well as by the attached phenyl group.
A similar mechanistic feature is observed in reductive cleavage reactions. For instance, in reactions involving borane (B79455) in tetrahydrofuran (B95107) (THF), the cleavage pathway is believed to closely resemble the oxocarbonium ion mechanism. cdnsciencepub.com The reagent attacks one of the oxygen atoms, facilitating the cleavage of the carbon-oxygen bond to generate the most stabilized oxocarbonium ion possible. cdnsciencepub.com The subsequent steps then involve the reduction of this cationic intermediate. The stability of the carbonium ion dictates the reaction rate, with any structural features that stabilize this intermediate leading to an accelerated cleavage. nih.govcdnsciencepub.com
Investigation of Substituent Effects on Reductive Cleavage Rates
The rate of cleavage reactions of benzaldehyde acetals is highly sensitive to the electronic properties of substituents on the aromatic ring. This is a direct consequence of their influence on the stability of the rate-determining oxocarbonium ion intermediate.
Electron-donating groups (EDGs) on the phenyl ring of the benzaldehyde moiety significantly accelerate cleavage rates. By donating electron density, these groups stabilize the positive charge of the oxocarbonium ion intermediate, thereby lowering the activation energy of the rate-determining step. nih.gov Conversely, electron-withdrawing groups (EWGs) destabilize the cationic intermediate, which slows the reaction rate. cdnsciencepub.com
This relationship has been quantified in hydrolysis studies of substituted benzylidene acetals. A Hammett plot, which correlates reaction rates with substituent constants (σ), yielded a ρ value of -4.06. nih.gov The large negative ρ value indicates a strong buildup of positive charge in the transition state leading to the intermediate, confirming that the reaction is highly sensitive to electronic substituent effects and that electron-donating groups provide significant stabilization. nih.gov While this data is from hydrolysis studies, the same principle applies to reductive cleavage mechanisms that proceed through a similar carbonium ion intermediate.
The following table summarizes the relative hydrolysis rates for a series of substituted acetals, illustrating the profound impact of substituents on the stability of the transition state.
Table 1: Relative Hydrolysis Rates of Substituted Benzylidene Acetals Data illustrates the effect of substituents on the phenyl ring on the rate of acid-catalyzed hydrolysis, relative to the unsubstituted compound.
| Substituent (on Phenyl Ring) | Relative Hydrolysis Rate |
| 4-Methoxy | 32 |
| 4-Methyl | 2.6 |
| Hydrogen (Unsubstituted) | 1.0 |
| 4-Chloro | 0.4 |
| 3-Nitro | 0.012 |
This interactive table is based on data from studies on related benzylidene acetals to demonstrate the principle of substituent effects.
Hydrolytic Stability and Kinetic Investigations
General-Acid Catalyzed Hydrolysis Mechanisms (e.g., A-SE2 mechanism)
The hydrolysis of benzaldehyde acetals can be catalyzed by specific acids present in the buffer solution, not just by the hydronium ion, a phenomenon known as general-acid catalysis. For mixed aryl alkyl acetals of benzaldehyde, a concerted A-SE2 (bimolecular acid-catalyzed electrophilic substitution) mechanism is often proposed. rsc.org
In this mechanism, the proton transfer from the general acid to one of the acetal's oxygen atoms occurs concurrently with the cleavage of the carbon-oxygen bond. This concerted process avoids the formation of a distinct, fully-formed conjugate acid as a separate intermediate. The A-SE2 pathway is preferred over a mechanism involving a slow, rate-determining proton transfer followed by a rapid breakdown of the resulting conjugate acid. rsc.org Studies on the hydrolysis of benzaldehyde methyl phenyl acetal in various buffers (acetate, formate, chloroacetate) have confirmed the operation of general-acid catalysis. rsc.org
Impact of Reaction Conditions on Hydrolysis Kinetics
The kinetics of this compound hydrolysis are strongly influenced by several reaction conditions, primarily temperature and acid concentration.
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Kinetic studies on the hydrolysis of benzaldehyde dimethyl acetal, catalyzed by an acidic resin, demonstrated a clear temperature dependency. The rate constant (k) can be described by an Arrhenius-type expression, where the rate increases exponentially with temperature. acs.orgresearchgate.net
Table 2: Temperature Dependency of the Hydrolysis Rate Constant for Benzaldehyde Dimethyl Acetal This table shows calculated values for the rate constant (k) at different temperatures based on the experimentally derived equation k = exp(9.4 - 4915/T). acs.orgresearchgate.net
| Temperature (K) | Temperature (°C) | Rate Constant (k) L²·(g-dry resin)⁻¹·mol⁻¹·min⁻¹ |
| 298 | 25 | 0.096 |
| 308 | 35 | 0.201 |
| 318 | 45 | 0.398 |
| 328 | 55 | 0.748 |
This interactive table illustrates the significant acceleration of the hydrolysis reaction with increasing temperature.
Acid Concentration: Acetal hydrolysis is acid-catalyzed, meaning the reaction rate is directly dependent on the concentration of the acid catalyst. The reaction is significantly faster at lower pH values. For instance, the hydrolytic rate under conditions with trifluoroacetic acid can be over 30,000 times faster than under pH 5 buffer conditions, highlighting the critical role of hydronium ion concentration. nih.gov
Solvent: The choice of solvent can also affect hydrolysis kinetics. Studies are often conducted in mixed aqueous-organic solvents, such as dioxane-water mixtures, to ensure the solubility of the acetal. acs.org The composition of the solvent can influence the stability of the transition state and the activity of the acid catalyst.
Reactions with Halogenating Agents
Chlorination Studies of Related Aromatic Acetals
Investigations into the reaction of chlorine gas with related benzaldehyde di-n-alkyl acetals have yielded significant insights into the reactivity of the aromatic ring in these molecules. When these aromatic acetals are treated with chlorine gas at 0°C, the reaction does not result in the simple chlorination of the acetal. Instead, the products are identified as ring-chlorinated alkyl benzoates. semanticscholar.orgresearchgate.net
This transformation suggests a complex reaction pathway. A plausible mechanism involves an initial electrophilic aromatic substitution, where chloronium ions (Cl+) attack the phenyl ring. semanticscholar.org The acetal functional group acts as an ortho-, para-director, though the specific substitution patterns obtained depend on the reaction conditions. Following the chlorination of the aromatic ring, the acetal moiety itself undergoes a transformation. The proposed mechanism suggests an E2-type elimination process that leads to the formation of the more stable ester functional group, with the concomitant loss of an alkyl chloride. semanticscholar.org This study reveals that the acetal group is not stable under these chlorinating conditions and that the reaction proceeds beyond simple aromatic substitution to include a rearrangement and oxidation of the acetal carbon. semanticscholar.orgresearchgate.net
Proposed Electrophilic Attack and Ester Formation Mechanisms
The formation of this compound itself proceeds through a series of electrophilic attacks, typically under acidic conditions. The mechanism is initiated by the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pearson.com A molecule of benzyl alcohol, acting as a nucleophile, then attacks the electrophilic carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form a resonance-stabilized carbocation. A second molecule of benzyl alcohol then attacks this carbocation, and a final deprotonation step yields the stable this compound.
While this compound is relatively stable, the conditions under which it is synthesized can sometimes lead to the formation of esters as byproducts. The formation of an ester, such as benzyl benzoate (B1203000), in this context is not proposed to occur from a direct electrophilic attack on the acetal itself. Instead, it is more likely to arise from reactions involving the starting materials and intermediates present in the reaction mixture.
One plausible mechanism for ester formation involves the oxidation of benzaldehyde to benzoic acid. This can occur if oxidizing agents are present or if the reaction is exposed to air over time. researchgate.net The resulting benzoic acid can then undergo an acid-catalyzed esterification reaction with benzyl alcohol, which is present in the reaction mixture for the acetal synthesis. This esterification is a classic example of nucleophilic acyl substitution, where the protonated benzoic acid is attacked by the nucleophilic benzyl alcohol.
Transacetalization and Alcoholysis Reactions
This compound can undergo transacetalization, which is an equilibrium-controlled process where the benzyl alcohol groups of the acetal are exchanged with other alcohol groups. nih.gov This reaction is also typically acid-catalyzed and is essentially the reverse of the acetal formation reaction, followed by the formation of a new acetal. The mechanism involves the protonation of one of the ether oxygens of the acetal, leading to the departure of a benzyl alcohol molecule and the formation of a resonance-stabilized carbocation. A different alcohol molecule can then attack this carbocation, and after deprotonation, a mixed acetal is formed. If this process repeats for the second benzyl alcohol group, a new symmetrical acetal is produced.
Alcoholysis is a specific type of solvolysis where the solvent is an alcohol. In the context of this compound, alcoholysis refers to a reaction with an alcohol that leads to the cleavage of the acetal and the formation of new products. This is essentially synonymous with transacetalization when the alcohol is the reactant. The direction of the equilibrium in these reactions can be controlled by the concentration of the reacting alcohol; using a large excess of the new alcohol can drive the reaction towards the formation of the new acetal derivative.
The ability of this compound to undergo exchange reactions with other alcohols is a useful synthetic tool for the preparation of a variety of other acetal derivatives. nih.gov This process allows for the introduction of different alkoxy groups onto the benzaldehyde scaffold. For example, reacting this compound with an excess of a simpler alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst will lead to the formation of benzaldehyde dimethyl acetal or benzaldehyde diethyl acetal, respectively, along with the release of benzyl alcohol.
The efficiency of these exchange reactions can be influenced by several factors, including the nature of the incoming alcohol, the reaction conditions, and the catalyst used. Steric hindrance in the incoming alcohol can affect the rate and equilibrium position of the reaction.
Below is an interactive table summarizing representative transacetalization reactions of a related acetal, benzaldehyde dimethyl acetal, which illustrates the general principles applicable to this compound.
| Reactant Acetal | Reacting Alcohol | Product Acetal | Reaction Conditions |
| Benzaldehyde Dimethyl Acetal | Allyl Alcohol | Benzaldehyde Diallyl Acetal | Heating to ~120°C |
| Benzaldehyde Dimethyl Acetal | n-Octyl Alcohol | Benzaldehyde Di(n-octyl) Acetal | Heating at ~160°C for 24 hours |
Iv. Advanced Analytical Methodologies in Acetal Research
Spectroscopic Techniques for Structural Characterization and Reaction Monitoring
Spectroscopy is indispensable for confirming the molecular structure of benzaldehyde (B42025) dibenzyl acetal (B89532) and for monitoring its formation or degradation in real-time.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of benzaldehyde dibenzyl acetal. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons present in the molecule. The acetal proton (-O-CH-O-) is highly characteristic and appears as a singlet. The benzylic protons (-CH₂-) of the two benzyl (B1604629) groups also give a characteristic singlet, while the aromatic protons from the three benzene (B151609) rings typically appear as a complex multiplet. In a study detailing the synthesis of various acetals, the ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). sci-hub.se The key chemical shifts are summarized below.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Number of Protons |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.53–7.48 | Multiplet | 2H |
| Aromatic (C₆H₅) | 7.45–7.23 | Multiplet | 13H |
| Acetal (CH) | 5.77 | Singlet | 1H |
| Benzylic (CH₂) | 4.59 | Singlet | 4H |
Source: Organic & Biomolecular Chemistry, 2018. sci-hub.se
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The acetal carbon (-O-CH-O-) has a characteristic chemical shift, as do the benzylic carbons (-CH₂-) and the various aromatic carbons. Research data for this compound in DMSO-d6 shows the following peaks. sci-hub.se
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ) ppm |
|---|---|
| Aromatic (quaternary) | 138.4 |
| Aromatic (quaternary) | 138.0 |
| Aromatic (CH) | 128.5 |
| Aromatic (CH) | 128.24 |
| Aromatic (CH) | 128.22 |
| Aromatic (CH) | 127.5 |
| Aromatic (CH) | 127.4 |
| Aromatic (CH) | 126.5 |
| Acetal (CH) | 100.7 |
| Benzylic (CH₂) | 67.1 |
Source: Organic & Biomolecular Chemistry, 2018. sci-hub.se
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. The analysis of this compound is particularly characterized by:
Absence of a Carbonyl Peak: The most telling feature in the IR spectrum is the disappearance of the strong carbonyl (C=O) stretching band, which is prominent in the spectrum of its precursor, benzaldehyde, around 1700 cm⁻¹. nipne.ro
Presence of C-O Stretching Bands: The formation of the acetal linkage introduces strong C-O stretching vibrations. These typically appear in the fingerprint region of the spectrum, between 1200 and 1000 cm⁻¹.
Aromatic and Aliphatic C-H Bands: The spectrum will also feature C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and the benzylic -CH₂- groups (typically just below 3000 cm⁻¹).
While specific spectra for this compound are not widely published, FTIR has been used in studies monitoring the synthesis of nanoparticles in benzyl alcohol, where the formation of byproducts, including acetals, is tracked by observing changes in the vibrational bands of the reaction mixture. rsc.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as benzene rings. This compound contains three phenyl groups, which act as its primary chromophores.
The UV-Vis spectrum is expected to be dominated by π → π* transitions of the benzene rings, typically showing absorption maxima around 250-270 nm. However, its precursors, benzaldehyde and benzyl alcohol, also absorb strongly in this region due to their own phenyl groups. This spectral overlap makes UV-Vis spectroscopy a non-selective method that cannot easily discriminate between the acetal and its precursors, especially in a mixture. dtu.dk Therefore, while it can confirm the presence of the aromatic system, it is not suitable for the specific identification or quantification of this compound without prior separation.
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from complex mixtures, such as pharmaceutical formulations or reaction media, and for its precise quantification.
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. When coupled with a Mass Spectrometry (MS) detector (GC-MS), it allows for both separation and definitive identification based on the mass-to-charge ratio of fragmented ions.
GC-MS is a key method for identifying this compound as an impurity in commercial benzyl alcohol. researchgate.netnih.gov In one study, the purity of benzyl alcohol was assessed, and this compound was identified as a significant impurity with a retention time of 18.59 minutes under the specified conditions. mdpi.comnih.gov The mass spectrum would provide a unique fragmentation pattern, likely involving the cleavage of the benzyloxy groups, which serves as a molecular fingerprint for positive identification. GC-MS has also been employed to identify a range of organic compounds, including acetals, generated during the photooxidation of benzyl alcohol. nih.gov
Table of Research Findings: GC-MS Analysis
| Analyte | Matrix | Retention Time (min) | Significance |
|---|---|---|---|
| This compound | Benzyl Alcohol | 18.59 | Identified as a 0.10% impurity in a commercial sample. |
Source: Molecules, 2024. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally labile compounds in liquid samples. It is widely used in the pharmaceutical industry to monitor the stability of drug formulations.
The formation of this compound is a known degradation pathway in parenteral solutions that use benzyl alcohol as a preservative. scirp.orgdrhothas.com HPLC methods, typically employing a reverse-phase C18 column with a UV detector, are used to separate benzyl alcohol from its oxidative degradation products, including benzaldehyde, benzoic acid, and the subsequent reaction product, this compound. scirp.orgresearchgate.net While a specific standardized method for this acetal is not detailed, the principles of separating related aromatic compounds suggest that a mobile phase consisting of an acetonitrile/water or methanol (B129727)/water gradient would be effective. Coupling HPLC with a mass spectrometer (LC-MS) would further enhance analytical power, allowing for the confirmation of the molecular weight and structural fragments of the eluted peaks. drhothas.com
Thin Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of organic reactions, including the formation of this compound. chemistryhall.comnih.gov This method allows for the qualitative assessment of the consumption of reactants (benzaldehyde and benzyl alcohol) and the formation of the product (this compound) over time. chemistryhall.com
The principle of TLC involves spotting a small sample of the reaction mixture onto a stationary phase, typically a silica (B1680970) gel-coated plate. The plate is then placed in a sealed chamber with a shallow pool of a suitable mobile phase (eluent). By capillary action, the eluent moves up the plate, and the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. chemistryhall.com Benzaldehyde, being less polar than benzyl alcohol, will typically travel further up the plate. chemistryhall.comresearchgate.net The acetal product is expected to be the least polar compound and thus will have the highest retention factor (Rƒ).
The progress of the acetalization reaction can be visualized by comparing the spots of the reaction mixture at different time intervals to the initial spots of the starting materials. As the reaction proceeds, the intensity of the reactant spots will decrease while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the limiting reactant spot is no longer visible on the TLC plate. orgsyn.org
The retention factor (Rƒ) is a key parameter in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com While specific Rƒ values for this compound are dependent on the exact conditions (stationary and mobile phases), representative data from acetalization reactions demonstrate the utility of this technique.
Table 1: Example Rƒ Values in Acetalization Reaction Monitoring This table presents data from the acetalization of N-acetyl-N-methyl glucamine with benzaldehyde, illustrating the separation of products by TLC, a technique similarly applied to monitoring this compound synthesis.
| Compound Type | Rƒ Value (AcOEt:MeOH = 90:10) |
|---|---|
| Di-benzylidene derivative 1 | 0.74 lew.ro |
| Di-benzylidene derivative 2 | 0.67 lew.ro |
| Di-benzylidene derivative 3 | 0.55 lew.ro |
| Mono-benzylidene derivative 1 | 0.24 lew.ro |
Characterization Techniques for Catalytic Materials
The efficiency of this compound synthesis is highly dependent on the properties of the catalyst used. A thorough characterization of these materials is essential to understand their structure, surface properties, and thermal stability, which collectively determine their catalytic activity and reusability. mdpi.comresearcher.lifenih.govrsc.orgelsevierpure.comnih.gov
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline structure of catalytic materials. researchgate.net It provides information on the phase composition, crystallite size, and lattice parameters of the catalyst and its support. mdpi.com In the context of solid acid catalysts often used for acetalization, XRD is employed to confirm the successful synthesis of the desired crystalline phase and to assess its stability after the reaction. mdpi.comresearchgate.net
The analysis involves directing X-rays onto the catalyst sample and measuring the scattering intensity at various angles. The resulting diffraction pattern is a fingerprint of the crystalline material. For instance, in a study of a ferromagnetic heteropolyacid catalyst (Fe₃O₄@SiO₂@HPW) used for benzaldehyde acetalization with glycerol (B35011), XRD patterns confirmed the characteristic peaks for the magnetite (Fe₃O₄) core at 2θ values of 30.1°, 35.4°, 43.1°, 53.4°, 56.9°, 62.5°, and 74.9°. mdpi.com The absence of peaks for the active phase (tungstophosphoric acid) indicated its high dispersion on the support surface. mdpi.com
Table 2: Representative XRD Peak Positions for a Magnetite-Based Catalyst Support This table shows characteristic diffraction peaks for a magnetite (Fe₃O₄) support used in a catalyst for benzaldehyde acetalization, as identified by XRD analysis.
| 2θ Angle (°) |
|---|
| 30.1 mdpi.com |
| 35.4 mdpi.com |
| 43.1 mdpi.com |
| 53.4 mdpi.com |
| 56.9 mdpi.com |
| 62.5 mdpi.com |
Nitrogen Adsorption/Desorption Isotherms
Nitrogen adsorption/desorption analysis is a standard method for determining the textural properties of porous catalytic materials, such as specific surface area, pore volume, and average pore size. These properties are critical as they influence the accessibility of active sites to the reactants. The Brunauer–Emmett–Teller (BET) method is commonly used to calculate the specific surface area from the nitrogen adsorption data. mdpi.com
The analysis involves exposing the catalyst to increasing pressures of nitrogen gas at cryogenic temperatures and measuring the amount of gas adsorbed. The shape of the resulting isotherm provides information about the pore structure (microporous, mesoporous, or macroporous). microtrac.com For example, a study on Metal-Organic Frameworks (MOFs) used for benzaldehyde acetalization with methanol utilized N₂ adsorption-desorption to characterize their porosity. nih.govelsevierpure.comnih.gov Similarly, a ferromagnetic catalyst for benzaldehyde acetalization was found to have a specific surface area of 40.86 m²/g. mdpi.com
Table 3: Textural Properties of a Fe₃O₄@SiO₂@HPW Catalyst for Acetalization This table presents the surface area, pore volume, and pore diameter for a catalyst used in the acetalization of benzaldehyde with glycerol, determined from nitrogen physisorption analysis.
| Parameter | Value |
|---|---|
| BET Surface Area | 40.86 m²/g mdpi.com |
| Total Pore Volume | 0.29 cm³/g |
Electron Microscopy (SEM, TEM)
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology and structure of catalysts at the micro- and nanoscale. azooptics.com
Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of the catalyst particles. azooptics.com It can reveal the shape, size, and aggregation of particles. In studies of catalysts for benzaldehyde reactions, SEM images have been used to show the distribution of active species on the catalyst surface. mdpi.comnih.govelsevierpure.comnih.gov
Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the direct visualization of catalyst nanoparticles, their size distribution, and their dispersion on the support material. azooptics.com For a ferromagnetic catalyst used in acetalization, TEM analysis showed the active phase particles to be around 50 nm in size. mdpi.com This level of detail is crucial for understanding structure-activity relationships. azooptics.com
Table 4: Particle Size Data for Acetalization Catalysts from Electron Microscopy This table provides examples of particle size determination for catalysts used in benzaldehyde reactions, as measured by TEM.
| Catalyst System | Technique | Finding |
|---|---|---|
| Fe₃O₄@SiO₂@HPW | TEM | Active HPW particle size of 50 nm mdpi.com |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a catalyst's surface. utwente.nl This is particularly important for catalysis, as surface composition directly influences the interaction with reactants.
In XPS, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of a specific element and its chemical environment. For instance, XPS has been used to characterize Cu/MgO catalysts for the selective dehydrogenation of benzyl alcohol to benzaldehyde, a related reaction. rsc.org It has also been employed to analyze MOF catalysts used in benzaldehyde acetalization, confirming the elemental composition. rsc.org
Table 5: Example XPS Data for a Perfluorosulfonic Acid-Functionalized Surface This table shows the elemental composition and binding energies for a surface functionalized with a strong acid catalyst, demonstrating the type of data obtained from XPS analysis relevant to acid-catalyzed acetalization.
| Element | Binding Energy (eV) | Atomic % |
|---|---|---|
| F 1s | 689.0 | 44.8 |
| O 1s | 532.9 | 19.4 |
| C 1s | 284.8 - 293.2 | 29.5 |
| S 2p | 169.2 | 2.1 |
| Si 2p | 103.7 | 4.2 |
(Data adapted from a study on a sulfonic acid-functionalized microreactor used for acetal hydrolysis, a reaction mechanistically related to acetal formation) utwente.nl
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is used to evaluate the thermal stability of catalysts, determine the composition of catalyst precursors, and quantify the amount of coke deposited on a catalyst after use. mdpi.comresearchgate.net
For catalysts used in acetalization, TGA can confirm the successful incorporation of active species and assess their stability at reaction temperatures. In the TGA profile of an unsupported tungstophosphoric acid (HPW) catalyst, a weight loss of approximately 6.3% was observed up to 200°C, corresponding to the loss of physically absorbed water. mdpi.com The main decomposition of the active Keggin structure occurs at much higher temperatures, indicating its stability under typical acetalization conditions. mdpi.com TGA is also a key technique in the characterization of MOF catalysts used for benzaldehyde acetalization. nih.govrsc.orgelsevierpure.comnih.gov
Table 6: TGA Weight Loss Events for an Unsupported HPW Catalyst This table details the weight loss stages for an unsupported heteropolyacid catalyst, a type used in acetalization reactions, as determined by TGA and Derivative Thermogravimetry (DTG).
| Temperature Range (°C) | DTG Peak (°C) | Weight Loss (%) | Assignment |
|---|---|---|---|
| < 200 | 76, 145 | ~6.3 | Loss of physisorbed water mdpi.com |
| 200 - 400 | 225, 340 | - | Loss of structural water |
Raman Spectroscopy
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, making it a valuable tool for the structural characterization of acetals like this compound. libretexts.orgazooptics.com The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. libretexts.org When photons interact with a molecule, the vast majority are scattered elastically (Rayleigh scattering), with no change in energy. However, a small fraction of photons are scattered inelastically (Raman scattering), resulting in an energy loss or gain that corresponds to the energy of specific molecular vibrations (e.g., stretching, bending, and torsional modes). libretexts.org This energy difference, known as the Raman shift, is characteristic of the molecule's structure and the specific bonds within it, providing a unique spectral fingerprint. nih.gov
Raman activity is dependent on the change in polarizability of a bond during a vibration. libretexts.org Bonds that are non-polar or symmetrical, such as C-C and C-O-C linkages, often produce strong Raman signals, making the technique highly complementary to Infrared (IR) spectroscopy, which is more sensitive to polar functional groups. For a complex molecule like this compound, Raman spectroscopy can effectively probe the core acetal structure, the aromatic rings of the benzyl and benzal groups, and the aliphatic methylene (B1212753) bridges.
Detailed Research Findings
While a dedicated, fully assigned experimental Raman spectrum for this compound is not widely published, its characteristic spectral features can be reliably predicted based on extensive research on structurally related compounds, including aromatic rings, ethers, and other benzyl-containing molecules. s-a-s.orgnih.gov The analysis of the vibrational modes can be broken down by the principal functional groups within the molecule: the acetal core, the benzyl groups, and the benzal-derived phenyl ring.
The key vibrational modes expected for this compound are detailed below:
Aromatic Ring Vibrations: The molecule contains three phenyl rings. These rings give rise to several characteristic and often intense Raman bands. The C=C aromatic ring stretching vibrations typically appear in the 1580-1610 cm⁻¹ region. researchgate.netuci.edu A very strong and sharp band, characteristic of monosubstituted benzene rings, is the ring "breathing" mode, which is expected around 1000 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations produce signals in the high-wavenumber region, typically between 3030 and 3070 cm⁻¹. s-a-s.org
Acetal Group (C-O-C) Vibrations: The central acetal linkage is a key feature. The symmetric and asymmetric stretching vibrations of the C-O-C bonds are expected in the fingerprint region. Symmetric C-O-C stretches, which are typically weak in IR spectra, can produce noticeable Raman bands in the 800-950 cm⁻¹ range. uci.edu
Aliphatic C-H Vibrations: The two methylene (-CH₂) groups from the benzyl moieties have distinct vibrational modes. The symmetric and asymmetric C-H stretching vibrations are found in the 2800-3000 cm⁻¹ region. physicsopenlab.org Bending or scissoring vibrations for the CH₂ groups are typically observed near 1450 cm⁻¹. nih.gov
These assignments allow for the unambiguous identification of the compound and can be used to monitor its formation or degradation in real-time. For instance, in the synthesis of this compound from benzaldehyde and benzyl alcohol, Raman spectroscopy could track the disappearance of the strong C=O stretching band of benzaldehyde (typically around 1710-1725 cm⁻¹) and the concurrent appearance of the characteristic acetal C-O-C bands. uci.edunih.gov
The following interactive data table summarizes the predicted key Raman bands for this compound, their corresponding vibrational modes, and expected relative intensities.
| Raman Shift (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group | Expected Intensity |
| 3030 - 3070 | Aromatic C-H Stretch | Phenyl Rings | Medium to Strong |
| 2850 - 2960 | Aliphatic C-H Stretch | -CH₂- (Methylene) | Strong |
| 1590 - 1610 | Aromatic C=C Stretch | Phenyl Rings | Strong |
| 1450 - 1465 | CH₂ Bending (Scissoring) | -CH₂- (Methylene) | Weak to Medium |
| ~1000 | Ring Breathing Mode | Phenyl Rings | Very Strong, Sharp |
| 800 - 950 | C-O-C Symmetric Stretch | Acetal Linkage | Weak to Medium |
| 600 - 650 | Aromatic Ring Deformation | Phenyl Rings | Medium |
This predictive analysis underscores the utility of Raman spectroscopy in acetal research for structural confirmation and reaction monitoring. nih.gov The distinct fingerprint provided by the combination of aromatic, aliphatic, and acetal linkage vibrations allows for precise molecular identification.
V. Theoretical and Computational Investigations of Acetal Reactivity and Mechanisms
Quantum Chemical Calculations on Reaction Pathways and Energetics
Quantum chemical calculations are fundamental to understanding the potential energy surfaces of reactions involving acetals. These calculations allow for the mapping of minimum energy paths, connecting reactants to products through transition states, and providing quantitative data on activation energies and reaction enthalpies.
The acid-catalyzed hydrolysis of acetals is a classic example where quantum chemistry has provided detailed mechanistic insights. The generally accepted mechanism involves the initial protonation of one of the alkoxy oxygens, followed by the cleavage of the carbon-oxygen bond to form an alcohol and a resonance-stabilized oxocarbenium ion intermediate. researchgate.netchemistrysteps.com This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which further hydrolyzes to the corresponding aldehyde or ketone. chemistrysteps.com
Computational studies, employing methods like Density Functional Theory (DFT), have been used to calculate the energetics of each step. For instance, calculations on simple acetals have shown that the formation of the oxocarbenium ion is the rate-determining step. researchgate.net Theoretical models have also explored the role of solvent molecules, particularly water, in the hydrolysis mechanism. Studies have shown that explicit water molecules can participate in a proton relay, forming cyclic transition states that significantly lower the activation barrier compared to a mechanism involving a single water molecule as the nucleophile. ic.ac.uk The inclusion of multiple water molecules in the computational model can lower the predicted energy barrier by as much as 9-10 kcal/mol, bringing theoretical predictions more in line with experimental observations of a facile thermal reaction. ic.ac.uk
Table 1: Calculated Energy Barriers for Acetal (B89532) Hydrolysis with Varying Numbers of Explicit Water Molecules This table is illustrative and based on findings for a generic acetal hydrolysis.
| Number of Explicit Water Molecules (n) | Calculated Free Energy of Activation (ΔG‡) (kcal/mol) |
| 1 | 38.2 |
| 2 | 34.1 |
| 3 | 30.4 |
| 4 | 29.9 |
| Data derived from computational studies on proton-catalyzed hydrolysis, demonstrating the effect of explicit solvent molecules on the activation barrier. ic.ac.uk |
Molecular Modeling of Transition States and Reactive Intermediates
Molecular modeling provides detailed three-dimensional structures of transition states and reactive intermediates that are often too fleeting to be observed experimentally. For acetal hydrolysis, the key intermediate is the oxocarbenium ion.
Computational studies have established that the transition state leading to the oxocarbenium ion is "late," meaning its geometry closely resembles that of the product of that step (the oxocarbenium ion) rather than the reactant (the protonated acetal). cdnsciencepub.com This is characterized by a significantly elongated C-O bond to the leaving group. For example, in the hydrolysis of a cyclic acetal, the transition state was found to have C-O bond distances of 1.32 Å and 1.86 Å, approaching the geometry of the oxocarbenium ion itself, which had distances of 1.30 Å and 2.22 Å. cdnsciencepub.com
The conformation of these intermediates is also crucial. Research has shown that electrostatic and torsional effects play a significant role in defining the preferred conformations of oxocarbenium ions, which in turn dictates how they react. nih.govthieme-connect.com For cyclic systems, stereoelectronic effects are paramount. The antiperiplanar lone-pair hypothesis suggests that for cleavage of the C-O bond, a lone pair on the adjacent oxygen must be oriented antiperiplanar to the breaking bond, providing maximum orbital overlap to stabilize the developing positive charge. cdnsciencepub.com Molecular modeling has been used to confirm that achieving this optimal orbital alignment often requires the molecule to adopt specific, sometimes higher-energy, conformations. cdnsciencepub.comnih.gov
For benzaldehyde (B42025) dibenzyl acetal, the intermediate would be a benzylic oxocarbenium ion. Molecular modeling can predict its preferred conformation, taking into account the steric bulk and electronic influence of the remaining benzyl (B1604629) group and the phenyl ring. These models are critical for understanding the stereoselectivity observed in reactions of chiral acetals. nih.govresearchgate.net
Computational Analysis of Substituent Effects on Reaction Rates and Selectivity
Computational chemistry provides a powerful framework for systematically studying the effect of substituents on reaction rates and selectivity. By modifying the structure of the acetal in silico, researchers can isolate and quantify the electronic and steric effects of different functional groups.
For the hydrolysis of benzylidene acetals, a strong correlation has been found between the electronic nature of substituents on the phenyl ring and the rate of hydrolysis. nih.govresearchgate.net A Hammett plot for this reaction yields a ρ (rho) value of approximately -4.06. nih.govresearchgate.net This large, negative value indicates that there is a significant buildup of positive charge in the transition state of the rate-determining step. nih.govresearchgate.net Electron-donating groups on the phenyl ring stabilize this developing positive charge, thereby accelerating the reaction, while electron-withdrawing groups destabilize it and slow the reaction down.
This is consistent with the SN1-like character of the reaction mechanism, where the formation of the carbocationic intermediate is rate-limiting. nih.govresearchgate.net Computational models can replicate these experimental findings by calculating the activation energies for a series of substituted acetals. These calculations confirm that electron-donating groups lower the energy of the transition state relative to the ground state, leading to a faster reaction. The relative hydrolysis rates of acetals and ketals can be varied by nearly seven orders of magnitude by judiciously choosing substituents. nih.gov
Table 2: Relative Hydrolysis Rates of Substituted Benzylidene Acetals This table illustrates the trend of substituent effects on acetal hydrolysis rates.
| Substituent on Phenyl Ring (para-position) | Relative Hydrolysis Rate (krel) | Electronic Effect |
| -OCH3 | High | Electron-Donating |
| -H | 1.0 (Standard) | Neutral |
| -CF3 | Low | Electron-Withdrawing |
| Data based on the principle that electron-donating groups stabilize the positively charged transition state, accelerating hydrolysis, as supported by Hammett correlations. nih.govresearchgate.net |
Theoretical Studies of Related Photochemical Processes (e.g., Benzaldehyde Photolysis)
While acetals themselves are not typically photoactive in the near-UV or visible range, understanding the photochemistry of their constituent aldehyde, benzaldehyde, is relevant, particularly in contexts where the acetal might degrade to release the aldehyde. nih.gov Theoretical studies have extensively investigated the photochemical behavior of benzaldehyde upon electronic excitation.
Upon absorption of UV light (e.g., at 248 nm or 265 nm), benzaldehyde can be promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a triplet state (T1). beilstein-journals.orgnih.gov Computational studies have mapped the potential energy surfaces of these excited states to identify the most likely dissociation pathways.
Two major photochemical dissociation routes for benzaldehyde have been identified through both experimental and theoretical work:
α-cleavage (Norrish Type I): This pathway involves the homolytic cleavage of the C-C bond between the phenyl ring and the formyl group, or the C-H bond of the aldehyde. beilstein-journals.orgnih.gov
C6H5CHO → C6H5• + •CHO (phenyl radical and formyl radical) beilstein-journals.org
C6H5CHO → C6H5CO• + H• (benzoyl radical and hydrogen atom) nih.gov
Decarbonylation: This pathway leads to the formation of benzene (B151609) and carbon monoxide. beilstein-journals.orgnih.gov
C6H5CHO → C6H6 + CO
Quantum chemical calculations help to determine the activation barriers for these different pathways on the excited-state potential energy surface, predicting the branching ratios of the various photoproducts. beilstein-journals.org For example, studies have shown that upon irradiation at 193 nm, the primary pathway is the formation of the formyl radical, while at longer wavelengths, decarbonylation can also be a significant route. beilstein-journals.orgnih.gov The triplet state of benzaldehyde is also known to be an effective hydrogen atom abstractor from solvent molecules, leading to the formation of the α-hydroxybenzyl radical. beilstein-journals.orgnih.gov These theoretical insights are crucial for predicting the ultimate fate of benzaldehyde released into environments with significant UV radiation.
Vi. Applications and Synthetic Utility of Benzaldehyde Dibenzyl Acetal in Complex Organic Synthesis
Role as a Protecting Group in Multistep Organic Synthesis
The primary role of acetals in multistep synthesis is the temporary masking of reactive functional groups to prevent unwanted side reactions. Acetals are prized for their stability in neutral to strongly basic environments, making them effective protective groups for carbonyls and diols during reactions involving organometallics, hydrides, and other basic reagents chemistrysteps.comlibretexts.org. The benzylidene acetal (B89532), in particular, is a cornerstone protecting group for vicinal (1,2) and syn- (1,3) diols nih.govbeilstein-journals.org.
While benzaldehyde (B42025) dibenzyl acetal is itself the protected form of benzaldehyde, it can potentially act as a reagent to protect other aldehydes through a process called transacetalization chemistrysteps.comnih.gov. In this acid-catalyzed exchange reaction, the benzylidene protective moiety is transferred from the dibenzyl acetal to another aldehyde. This strategy is advantageous when the target aldehyde is sensitive or when specific reaction conditions are required. The general stability of acetals under non-acidic conditions ensures the protected aldehyde remains inert during subsequent synthetic steps like Grignard reactions or reductions with lithium aluminum hydride chemistrysteps.comlibretexts.org. Deprotection is readily achieved by treatment with aqueous acid, which hydrolyzes the acetal to regenerate the original aldehyde chemistrysteps.com.
The most prominent application of benzylidene acetals is the protection of diols wikipedia.org. The reaction of a diol with benzaldehyde or a benzaldehyde equivalent (such as benzaldehyde dimethyl acetal or benzaldehyde dibenzyl acetal via transacetalization) under acidic catalysis forms a cyclic acetal nih.govchemtry.in. This strategy is widely employed due to the ease of formation and the stability of the resulting ring system thieme-connect.com.
There is a notable thermodynamic preference in the formation of these cyclic structures:
1,3-Diols readily react to form stable, six-membered 1,3-dioxane (B1201747) rings. This is particularly favored as the phenyl group can occupy a low-energy equatorial position, minimizing steric strain echemi.comstackexchange.com.
1,2-Diols react to form five-membered 1,3-dioxolane (B20135) rings chem-station.compearson.com.
This inherent selectivity is powerfully exploited in carbohydrate chemistry. For hexopyranosides like glucose or galactose, which contain multiple hydroxyl groups, reaction with benzaldehyde preferentially protects the C4 and C6 hydroxyls, forming a rigid 4,6-O-benzylidene acetal nih.govnih.govresearchgate.net. This pre-organizes the carbohydrate structure and allows for selective manipulation of the remaining hydroxyl groups at C2 and C3.
| Diol Type | Resulting Cyclic Acetal | Ring Size | Key Application/Example | Reference |
|---|---|---|---|---|
| 1,2-Diol (cis) | 1,3-Dioxolane | 5-membered | General protection of vicinal diols. | chem-station.compearson.com |
| 1,3-Diol (syn) | 1,3-Dioxane | 6-membered | Thermodynamically favored; general protection of 1,3-diols. | echemi.comstackexchange.com |
| Carbohydrate 4,6-Diol | 4,6-O-Benzylidene Acetal | 6-membered | Standard protection strategy in glucose, mannose, and galactose chemistry. | nih.govnih.govresearchgate.net |
A key advantage of the benzylidene acetal is that its removal can be controlled to achieve more than simple deprotection. Various strategies allow for the regioselective opening of the cyclic acetal, yielding partially protected derivatives that are themselves valuable synthetic intermediates researchgate.net. This is particularly powerful for 4,6-O-benzylidene acetals in carbohydrates, which can be selectively opened to free either the C4 or C6 hydroxyl group researchgate.netresearchgate.net.
The main strategies include:
Acidic Hydrolysis : Standard deprotection involves treatment with strong protic or Lewis acids in the presence of water, which cleaves the acetal to fully restore the diol nih.govbeilstein-journals.orgrsc.org.
Regioselective Reductive Cleavage : This is the most versatile method for generating selectively O-benzylated products. The choice of Lewis acid and hydride source dictates which C-O bond of the acetal is cleaved. This allows for the programmed synthesis of either 4-O-benzyl or 6-O-benzyl ethers from a common intermediate researchgate.netnih.govacs.org. For instance, reagents like NaBH₃CN-HCl tend to yield 6-O-benzyl products, while others like LiAlH₄-AlCl₃ can favor the 4-O-benzyl isomer nih.gov. The mechanism and regioselectivity are influenced by factors such as steric hindrance and the coordination of the Lewis acid and hydride to the acetal oxygens acs.org.
Regioselective Oxidative Cleavage : Treatment with specific oxidizing agents can open the acetal to form a benzoate (B1203000) ester at one of the hydroxyl positions, leaving the other free thieme-connect.com. Reagents such as N-bromosuccinimide (NBS), dimethyldioxirane (B1199080) (DMDO), or ozone are used for this transformation thieme-connect.comnih.govacs.org. The regioselectivity of this cleavage can often be controlled by the nature of neighboring protecting groups thieme-connect.comacs.org.
| Cleavage Type | Typical Reagents | Primary Product(s) | Key Feature | Reference |
|---|---|---|---|---|
| Hydrolytic (Full Deprotection) | Aqueous Acid (e.g., HCl, TFA) | Free 4,6-Diol | Complete removal of the protecting group. | nih.govbeilstein-journals.org |
| Reductive (Regioselective Opening) | NaBH₃CN-HCl; BH₃·NMe₃/Lewis Acid | 6-O-Benzyl Ether, Free 4-OH | Provides access to selectively protected 4-OH derivatives. | nih.govacs.org |
| LiAlH₄-AlCl₃; DIBAL-H | 4-O-Benzyl Ether, Free 6-OH | Provides access to selectively protected 6-OH derivatives. | researchgate.netnih.govthieme-connect.de | |
| Oxidative (Regioselective Opening) | N-Bromosuccinimide (NBS) | 4-O-Benzoyl, 6-Bromo derivative | Simultaneous opening and functionalization. | nih.gov |
| Dimethyldioxirane (DMDO); O₃ | 4-O-Benzoyl or 6-O-Benzoyl Ester | Forms a benzoate ester; regioselectivity is tunable. | thieme-connect.comacs.org |
Use as a Synthetic Intermediate and Building Block
Beyond its role as a transient protecting group, the structural unit of this compound contributes to synthetic strategies as a building block and a scaffold for further modification.
While this compound is not directly used as a precursor in aldol (B89426) reactions, the chemistry of its corresponding protecting group is foundational to creating the necessary chiral building blocks. The regioselective reductive cleavage of a benzylidene acetal (as described in 6.1.3) is a powerful method for generating chiral polyols with a specific O-benzyl ether protection pattern researchgate.netorganic-chemistry.org. For example, opening a 4,6-O-benzylidene acetal on a sugar provides a molecule with a free hydroxyl group and a benzyl (B1604629) ether at defined, stereochemically rich positions. This resulting alcohol can then be oxidized to an aldehyde or ketone, which serves as a chiral electrophile in subsequent stereoselective aldol additions. The remaining O-benzyl group provides stable protection throughout these transformations.
This compound is a stable chemical compound that can serve as a synthetic intermediate or scaffold nih.govveeprho.com. It has been identified as a key intermediate in the synthesis of diverse pharmaceutical agents, including anticonvulsants and anti-inflammatory drugs . The molecule contains three distinct components that can be sites for further chemical transformation: the central acetal carbon, the two benzyl ether groups, and the phenyl ring of the original benzaldehyde. Transformations could include electrophilic aromatic substitution on the phenyl rings or, as noted previously, transacetalization to introduce more complex alcohol fragments nih.gov. Its formation as a stable degradation product in formulations containing benzyl alcohol and benzaldehyde underscores its chemical robustness researchgate.net.
Building Block for Complex Organic Scaffolds with Potential Biological Activity
While direct applications of this compound as a primary starting material in complex organic synthesis are not extensively documented, its structural motif, the benzylidene acetal, serves as a crucial building block and a key strategic element in the construction of intricate molecular architectures with significant potential for biological activity. The utility of the benzylidene acetal lies predominantly in its role as a protecting group for 1,2- and 1,3-diols, a common structural feature in many biologically relevant molecules, particularly carbohydrates and their derivatives.
The incorporation of a benzylidene acetal allows for the selective masking of hydroxyl groups, thereby enabling chemical transformations on other parts of the molecule without interference. This strategic protection is fundamental in multi-step syntheses of complex natural products and their analogues. Furthermore, the rigid cyclic structure imposed by the benzylidene acetal can influence the stereochemical outcome of subsequent reactions, providing a powerful tool for controlling the three-dimensional arrangement of atoms in the target molecule.
A prime example of the benzylidene acetal as a building block is found in the synthesis of nucleoside analogues, a class of compounds renowned for their antiviral and anticancer properties. nih.gov For instance, in the synthesis of C-purine nucleoside analogues, D-(+)-ribono-1,4-lactone is an essential chiral building block. The selective protection of its hydroxyl groups is a critical step. The use of benzaldehyde or its dimethyl acetal to form a benzylidene acetal on the ribonolactone allows for the controlled manipulation of the molecule to build the final nucleoside scaffold. nih.gov This approach has been instrumental in the development of novel antiviral agents.
The benzylidene acetal moiety is also a cornerstone in glycochemistry, facilitating the synthesis of complex carbohydrates and glycoconjugates that play vital roles in various biological processes. wikipedia.org By protecting specific diol functionalities within a sugar molecule, chemists can selectively glycosylate or modify other positions, leading to the construction of oligosaccharides and other carbohydrate-based structures with potential therapeutic applications.
Moreover, the benzylidene acetal group can be viewed as a latent carboxylic acid functionality. Through oxidative cleavage, the benzylidene acetal can be converted into a carboxylic acid, providing a synthetic route to uronic acids and sugar amino acids, which are important components of many biologically active molecules, including glycosaminoglycans.
The following table summarizes examples of how the benzylidene acetal building block is utilized in the synthesis of complex organic scaffolds with potential biological activity.
| Precursor Scaffold | Protecting Group/Building Block | Target Molecular Class | Potential Biological Activity |
| D-(+)-Ribono-1,4-lactone | Benzylidene acetal | C-Purine nucleoside analogues | Antiviral, Anticancer |
| Methyl α-D-glucopyranoside | 4,6-O-Benzylidene acetal | Modified carbohydrates, Oligosaccharides | Varied, including therapeutic agents |
| Various 1,2- and 1,3-diols | Benzylidene acetal | Functionalized uronic acids, Sugar amino acids | Components of bioactive molecules |
Vii. Future Research Directions and Emerging Challenges
Development of More Efficient and Environmentally Benign Synthetic Routes
The traditional synthesis of acetals, including benzaldehyde (B42025) dibenzyl acetal (B89532), often involves acid catalysts and conditions that present environmental and corrosion challenges axios-research.com. A significant future direction lies in the development of "green" synthetic methodologies that are both highly efficient and environmentally benign. Key areas of focus include the use of solid acid catalysts, which are easily separable and reusable, minimizing waste. Examples of such catalysts that have shown promise in related acetal syntheses include sulfonated graphene and Montmorillonite (B579905) clay synzeal.com.
Another promising avenue is the implementation of solvent-free reaction conditions or the use of environmentally friendly solvents like water wikipedia.org. "On water" reactions, where insoluble organic reactants are vigorously stirred in an aqueous suspension, have demonstrated considerable rate enhancements and offer simplified product isolation wikipedia.org. Furthermore, techniques such as microwave-assisted synthesis are being explored to reduce reaction times, decrease energy consumption, and improve yields, aligning with the core principles of green chemistry mdpi.comresearchgate.net. The challenge remains to adapt these greener approaches for the large-scale, cost-effective production of specific acetals like benzaldehyde dibenzyl acetal.
| Synthesis Approach | Key Features | Potential Advantages |
| Solid Acid Catalysis | Heterogeneous catalysts (e.g., clays, zeolites, MOFs) | Reusable, reduced corrosion, simplified purification |
| Solvent-Free Reactions | Reagents are mixed without a solvent medium | Reduced solvent waste, potential for higher concentration and faster rates |
| "On Water" Synthesis | Reactions occur in aqueous suspension for insoluble reactants | Environmentally benign solvent, rate acceleration, easy product isolation |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions | Rapid heating, shorter reaction times, increased yields, energy efficiency mdpi.com |
Exploration of Novel Catalytic Systems for Acetalization and Acetal Transformations
Catalysis is at the heart of modern synthetic chemistry, and the future of acetal synthesis hinges on the discovery of novel catalytic systems. Research is moving beyond traditional mineral acids to explore sophisticated catalysts that offer greater selectivity, efficiency, and milder reaction conditions.
Metal-Organic Frameworks (MOFs) have emerged as highly promising catalysts. For instance, chromium-based MOFs like MIL-101(Cr) and zirconium-based UiO-66 have been successfully used for the acetalization of benzaldehyde with various alcohols acs.orgresearchgate.net. Their high surface area, tunable porosity, and the presence of acid sites make them exceptionally effective and recyclable catalysts acs.orgresearchgate.net. Kinetic studies on these systems are helping to optimize their performance researchgate.net.
Heteropolyacids, particularly when supported on materials like silica (B1680970), titania, or magnetic nanoparticles, represent another frontier. They offer strong Brønsted acidity and have demonstrated high conversion rates in the acetalization of benzaldehyde with diols mdpi.com. Photo-organocatalysis, using catalysts like thioxanthenone activated by visible light, presents a green and mild protocol for acetal formation, avoiding the need for strong acids or metals altogether researchgate.net. The ongoing challenge is to design catalysts that are not only active and selective for acetal formation but also capable of facilitating novel transformations of the acetal group itself.
Deeper Mechanistic Elucidation of Complex Acetal Reactions
While the general acid-catalyzed mechanism for acetal formation is well-established, a deeper, quantitative understanding of the reaction pathway is crucial for rational catalyst design and reaction optimization. The accepted mechanism proceeds through several key steps:
Protonation: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon study.comyoutube.com.
Nucleophilic Attack (1): A molecule of benzyl (B1604629) alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate study.com.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the oxygen atoms of the catalyst or another alcohol molecule, resulting in a neutral hemiacetal chegg.com.
Protonation of Hemiacetal: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water) youtube.com.
Loss of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation, often referred to as an oxocarbenium ion youtube.comresearchgate.net.
Nucleophilic Attack (2): A second molecule of benzyl alcohol attacks the oxocarbenium ion study.com.
Deprotonation: The final step involves the removal of a proton from the newly added oxygen, regenerating the acid catalyst and yielding the final this compound product chegg.com.
Future research aims to move beyond this qualitative picture. Computational studies, such as Density Functional Theory (DFT), are being employed to map the energy landscapes of these reactions, identify rate-limiting steps, and understand the precise role of the catalyst acs.orgresearchgate.net. Kinetic modeling, using frameworks like the Langmuir-Hinshelwood or Eley-Rideal models, can help to discern the reaction mechanism on the surface of heterogeneous catalysts researchgate.net. Understanding the subtle interplay of stereoelectronic effects, conformational preferences of intermediates like the oxocarbenium ion, and the influence of neighboring groups will be critical for controlling the stereoselectivity of complex acetal reactions in the future researchgate.net.
Expansion of Synthetic Applications in Emerging Fields of Chemical Science
While this compound itself is noted as an impurity in benzyl alcohol preparations, its true value, and that of related structures, lies in its application in synthetic chemistry nih.govveeprho.com. A significant area of application is in the pharmaceutical industry, where it can serve as a key intermediate in the synthesis of various drugs, including anticonvulsants, anti-inflammatory agents, and antidiabetic agents .
Perhaps the most widespread application of the benzylidene acetal group is as a protecting group in multi-step organic synthesis wikipedia.orglibretexts.org. Specifically in carbohydrate chemistry, the benzylidene acetal is frequently used to protect 1,2- and 1,3-diols, such as the 4,6-hydroxyl groups of glycosides nih.gov. This protection allows chemists to perform reactions on other parts of the molecule without affecting the protected diol. The acetal is stable under neutral to strongly basic conditions but can be readily removed with aqueous acid, making it an excellent and versatile tool libretexts.orglibretexts.org.
The future challenge is to expand the utility of this compound and similar compounds into emerging fields. While current applications are concentrated in pharmaceuticals and as protecting groups, their chemical stability and potential for controlled hydrolysis could be leveraged in materials science. For example, acetal linkages could be incorporated into polymers to create materials that are degradable under specific acidic conditions, finding use in drug delivery systems or environmentally degradable plastics. The exploration of acetals as components in novel fragrances, liquid crystals, or functional materials remains a promising, yet underexplored, area for future research.
Q & A
Q. What are the optimal synthetic strategies for benzaldehyde dibenzyl acetal in laboratory-scale reactions?
Methodological Answer:
- Catalytic Synthesis : Use modified activated carbon-supported catalysts (e.g., aluminum dihydrogen tripolyphosphate) under reflux conditions. Key variables include molar ratios of reactants (e.g., benzaldehyde to alcohol at 1:2.5), catalyst loading (4% w/w), and reaction time (75 minutes) to achieve yields >86% .
- Orthogonal Optimization : Apply single-factor and orthogonal experimental designs to prioritize variables (e.g., molar ratio > reaction time > catalyst quantity) .
Q. How can researchers characterize this compound and distinguish it from byproducts?
Methodological Answer:
- GC-MS Analysis : Detect volatile byproducts (e.g., dibenzyl ether) and monitor reaction progress using retention indices and mass fragmentation patterns .
- NMR Spectroscopy : Identify acetal-specific proton signals (e.g., δ 5.3–5.7 ppm for benzyloxy groups) and confirm stereochemistry via coupling constants .
Q. What is the role of this compound in protecting group chemistry?
Methodological Answer:
- Acetal Exchange : Utilize pyridinium tosylate catalysts to selectively exchange benzyl groups with carbohydrate derivatives (e.g., glucofuranose), enabling regioselective protection .
- Stability Under Acidic Conditions : Test hydrolytic resistance using amberlite IR-120 in dioxane to assess durability in multi-step syntheses .
Advanced Research Questions
Q. What non-classical mechanisms govern the formation and interconversion of this compound?
Methodological Answer:
- Phosphine Oxide Intermediate : Investigate thermally induced pathways (e.g., formation of secondary phosphine oxide intermediates) using kinetic isotope effects and trapping experiments .
- Aldehyde Exchange : Track isotopic labeling (e.g., deuterated benzaldehyde) to elucidate exchange processes in meso-acetal formation .
Q. How does aerobic stability impact the degradation pathways of this compound?
Methodological Answer:
- Oxidative Degradation : Expose the compound to atmospheric oxygen and analyze degradation products (e.g., benzaldehyde) via headspace GC-MS. Compare with anaerobic controls to quantify oxidation rates .
- Byproduct Quantification : Use calibration curves for benzyl alcohol and dibenzyl ether to assess decomposition kinetics .
Q. What catalytic strategies enhance the transformation of this compound into value-added products?
Methodological Answer:
- Photocatalysis : Employ WO₃ nanoplatelets under UV light to oxidize benzyl alcohol derivatives, monitoring benzaldehyde yield via time-resolved GC .
- Biotransformation : Screen microbial consortia or enzymes (e.g., lipoxygenases) to convert waste mixtures containing the acetal into fragrances or pharmaceuticals .
Q. How can researchers resolve contradictions in reaction selectivity under oxidative vs. non-oxidative conditions?
Methodological Answer:
- Pathway Inhibition Studies : Add radical scavengers (e.g., TEMPO) to suppress ester formation in Na₄PMoVO₄-catalyzed reactions. Compare selectivity with H₂O₂-free systems .
- Kinetic Profiling : Use stopped-flow spectroscopy to track intermediate lifetimes and identify rate-determining steps in competing pathways .
Q. What advanced techniques validate thermal vs. acid-catalyzed acetal decomposition?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating to distinguish thermal degradation (e.g., >150°C) from acid-catalyzed hydrolysis .
- pH-Dependent Kinetics : Conduct hydrolysis experiments at varying pH (1–6) and model rate constants using Arrhenius plots .
Methodological Notes
- Data Contradictions : For example, reports no ester formation without H₂O₂, while suggests aldehyde exchange under thermal conditions. Resolve by replicating experiments with standardized catalysts and controls .
- Instrumentation : Prioritize GC-MS for volatile analysis (detection limit: ~0.1 ppm) and ¹H/¹³C NMR for structural confirmation. Reference NIST data (e.g., m/z 180.2 for molecular ion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
